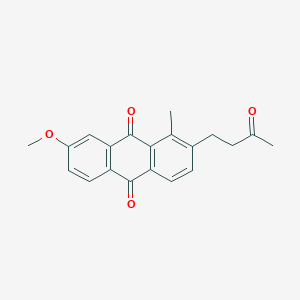

Sterequinone G

Descripción

Sterequinone G is a naturally occurring quinone derivative isolated from plants of the genus Stereospermum (Bignoniaceae family). These compounds are characterized by their fused aromatic rings and oxygenated functional groups, which contribute to their bioactivity.

Propiedades

Fórmula molecular |

C20H18O4 |

|---|---|

Peso molecular |

322.4 g/mol |

Nombre IUPAC |

7-methoxy-1-methyl-2-(3-oxobutyl)anthracene-9,10-dione |

InChI |

InChI=1S/C20H18O4/c1-11(21)4-5-13-6-8-16-18(12(13)2)20(23)17-10-14(24-3)7-9-15(17)19(16)22/h6-10H,4-5H2,1-3H3 |

Clave InChI |

JNPVZLURHZXTGF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)OC)CCC(=O)C |

SMILES canónico |

CC1=C(C=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)OC)CCC(=O)C |

Sinónimos |

sterequinone G |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between Sterequinone G and its analogs, Sterequinone A and Sterekunthal B, based on available data:

Key Observations:

Structural Complexity: Sterekunthal B exhibits greater oxygenation and a larger molecular weight compared to Sterequinone A, which may enhance its bioactivity but also contribute to toxicity . Sterequinone G, if structurally intermediate, might balance potency and safety.

Functional Groups: The presence of ketones and hydroxyl groups in these compounds suggests redox activity, a hallmark of quinones, which could underpin mechanisms like free radical scavenging or enzyme inhibition.

Source Specificity: Both analogs are derived from distinct Stereospermum species, implying that Sterequinone G’s properties may vary depending on its plant origin and extraction methods.

Q & A

Q. How to address low reproducibility in synthesizing Sterequinone G derivatives?

- Answer : Document reaction parameters (temperature, solvent purity, catalyst lot) in granular detail. Use design of experiments (DoE) to identify critical factors. Share synthetic protocols via open-access platforms (e.g., protocols.io ) for community validation .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing negative or inconclusive results for Sterequinone G?

Q. How to align Sterequinone G research with NIH guidelines for preclinical reproducibility?

- Answer : Adopt ARRIVE 2.0 checklist for animal studies. Report randomization, blinding, and power calculations. Include chemical characterization data (e.g., batch-to-batch variability) in supplementary files. Use RRIDs for cell lines and antibodies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.